REACTION_CXSMILES
|
Br.[C:2]1(C2(C3C=CC=CC=3)NC([NH:13][NH2:14])=NC2)C=CC=C[CH:3]=1.[C:21]1([C:27]2([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)[CH2:31][NH:30][C:29](=[S:32])[NH:28]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C([Br:41])C>C(O)C>[BrH:41].[C:33]1([C:27]2([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[NH:28][C:29]([S:32][CH2:2][CH3:3])=[N:30][CH2:31]2)[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[NH2:13][NH2:14] |f:0.1,5.6|
|
Name
|
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C1(=CC=CC=C1)C1(CN=C(N1)NN)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(NC(NC1)=S)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C1(=CC=CC=C1)C1(CN=C(N1)SCC)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br.[C:2]1(C2(C3C=CC=CC=3)NC([NH:13][NH2:14])=NC2)C=CC=C[CH:3]=1.[C:21]1([C:27]2([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)[CH2:31][NH:30][C:29](=[S:32])[NH:28]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C([Br:41])C>C(O)C>[BrH:41].[C:33]1([C:27]2([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[NH:28][C:29]([S:32][CH2:2][CH3:3])=[N:30][CH2:31]2)[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[NH2:13][NH2:14] |f:0.1,5.6|
|
Name
|
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C1(=CC=CC=C1)C1(CN=C(N1)NN)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(NC(NC1)=S)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C1(=CC=CC=C1)C1(CN=C(N1)SCC)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br.[C:2]1(C2(C3C=CC=CC=3)NC([NH:13][NH2:14])=NC2)C=CC=C[CH:3]=1.[C:21]1([C:27]2([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)[CH2:31][NH:30][C:29](=[S:32])[NH:28]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C([Br:41])C>C(O)C>[BrH:41].[C:33]1([C:27]2([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[NH:28][C:29]([S:32][CH2:2][CH3:3])=[N:30][CH2:31]2)[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[NH2:13][NH2:14] |f:0.1,5.6|
|
Name
|
5,5-diphenyl-2-imidazolin-2-ylhydrazine hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C1(=CC=CC=C1)C1(CN=C(N1)NN)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(NC(NC1)=S)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C1(=CC=CC=C1)C1(CN=C(N1)SCC)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |